molecular formula C20H20N2O2S2 B2966006 N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1787879-42-8

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2966006
CAS No.: 1787879-42-8
M. Wt: 384.51
InChI Key: ONEDLVKBUPMWGG-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the exact synthesis process for this compound is not specified in the sources, similar compounds have been synthesized through various methods. For example, one method involves the condensation of 3-acetylpyridine with thiophene 2-carboxaldehyde, which is then reacted with thiourea to obtain a pyrimidinthiol derivative .

Scientific Research Applications

Coordination Geometry and Magnetic Anisotropy

Research by Tao Wu et al. (2019) on cobalt(ii)-sulfonamide complexes highlights the influence of sulfonamide ligands on the coordination geometry and magnetic properties of metal complexes. Subtle variations in the sulfonamide substituents can significantly affect the magnetic anisotropy due to changes in coordination geometry, suggesting potential applications in magnetic materials and molecular magnetism Tao Wu et al., 2019.

Antiproliferative Agents

A study by M. S. Bashandy et al. (2014) synthesized novel derivatives of N,N-dimethylbenzenesulfonamide, demonstrating significant antiproliferative activity against the human breast cancer cell line MCF-7. These findings suggest that sulfonamide derivatives could serve as a basis for developing new anticancer agents M. S. Bashandy et al., 2014.

Thromboxane A2 Receptor Antagonists

Xiaozhao Wang et al. (2014) explored derivatives of known thromboxane A2 receptor antagonists, revealing that substitutions at specific sites can lead to potent inhibitors. Such derivatives can be investigated further for their potential in antithromboxane therapies Xiaozhao Wang et al., 2014.

Herbicidal Activity

A. Hosokawa et al. (2001) reported on the synthesis and herbicidal activity of sulfonamide compounds, demonstrating that specific enantiomers possess significant herbicidal effects. This suggests potential applications in agriculture, specifically in the development of enantioselective herbicides A. Hosokawa et al., 2001.

Antimicrobial Activity

Research by T. El‐Emary et al. (2002) and M. E. Azab et al. (2013) on novel heterocyclic compounds containing a sulfonamido moiety highlighted their significant antimicrobial properties. These studies suggest that sulfonamide derivatives could be effective against various bacterial strains, pointing to potential applications in developing new antimicrobial agents T. El‐Emary et al., 2002; M. E. Azab et al., 2013.

Properties

IUPAC Name

N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S2/c23-26(24,20-6-5-16-3-1-2-4-17(16)10-20)22-12-15-9-19(13-21-11-15)18-7-8-25-14-18/h5-11,13-14,22H,1-4,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONEDLVKBUPMWGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3=CC(=CN=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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